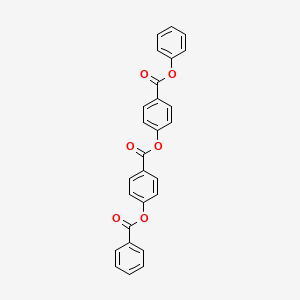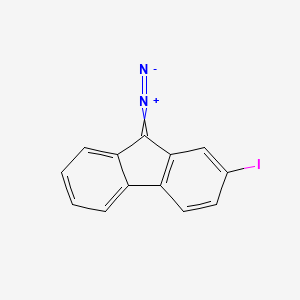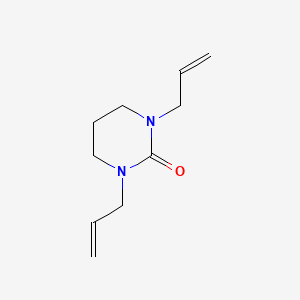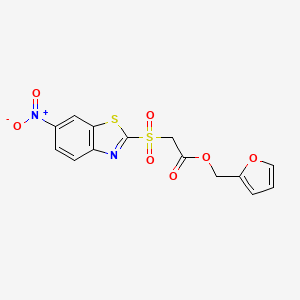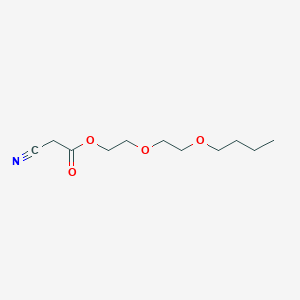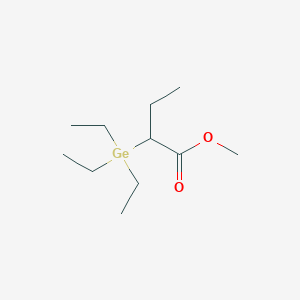
Naphthalen-2-ylmethyl Docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-ylmethyl Docosanoate is an organic compound that belongs to the ester class of chemicals. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and docosanoic acid, a long-chain fatty acid. This compound is known for its unique structural properties, which combine the aromatic characteristics of naphthalene with the long aliphatic chain of docosanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-ylmethyl Docosanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-2-ylmethyl Docosanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Naphthalen-2-ylmethanol and docosanol.
Substitution: Nitro-naphthalenes, halogenated naphthalenes, and other substituted derivatives.
Applications De Recherche Scientifique
Naphthalen-2-ylmethyl Docosanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying esterification reactions.
Biology: The compound is used in the study of lipid metabolism and the role of long-chain fatty acids in biological systems.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Naphthalen-2-ylmethyl Docosanoate involves its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-ylmethyl Docosanoate: Similar structure but with the ester linkage at a different position on the naphthalene ring.
Naphthalen-2-ylmethyl Hexadecanoate: Similar aromatic structure but with a shorter aliphatic chain.
Phenylmethyl Docosanoate: Similar long-chain ester but with a phenyl group instead of a naphthalene ring.
Uniqueness
Naphthalen-2-ylmethyl Docosanoate is unique due to its combination of an aromatic naphthalene ring and a long docosanoic acid chain. This structure imparts unique physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
84849-03-6 |
|---|---|
Formule moléculaire |
C33H52O2 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
naphthalen-2-ylmethyl docosanoate |
InChI |
InChI=1S/C33H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-33(34)35-29-30-26-27-31-23-21-22-24-32(31)28-30/h21-24,26-28H,2-20,25,29H2,1H3 |
Clé InChI |
UEIVKAARBVXUOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)

![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
